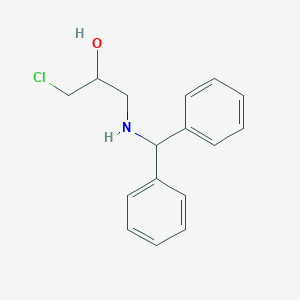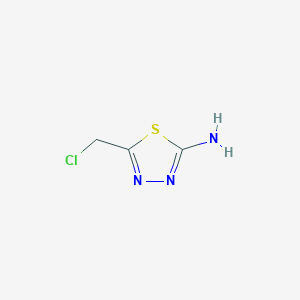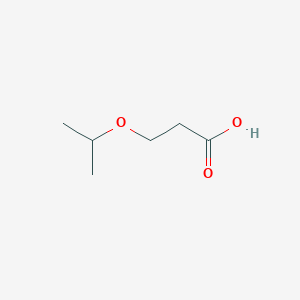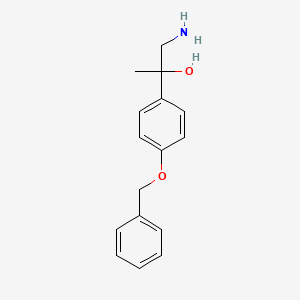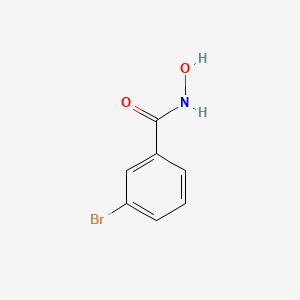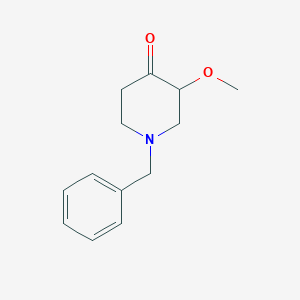
5-Bromo-4-nitrothiophene-2-carbaldehyde
Vue d'ensemble
Description
The compound 5-Bromo-4-nitrothiophene-2-carbaldehyde is a derivative of thiophene, which is a heterocyclic compound that has been the subject of various studies due to its interesting chemical properties and potential applications in organic synthesis. The presence of bromo and nitro substituents on the thiophene ring makes it a versatile intermediate for further chemical transformations.
Synthesis Analysis
The synthesis of thiophene derivatives has been explored in several studies. For instance, the photochemical synthesis of phenyl-2-thienyl derivatives involves the irradiation of 5-bromo-thiophene-2-carbaldehyde in benzene solution to yield the corresponding 5-phenyl derivatives . This method demonstrates the reactivity of halogenated thiophenes and their potential to form various substituted products under photochemical conditions. Similarly, the condensation reaction of 5-bromo-1H-indole-3-carbaldehyde with other reactants under reflux conditions in ethanol can lead to the formation of bromo-substituted indole derivatives with good yield . These methods highlight the reactivity of bromo-substituted thiophenes in different synthetic routes.
Molecular Structure Analysis
The molecular structure of bromo-nitrothiophene derivatives can be characterized using various spectroscopic and thermal tools, as well as X-ray single crystal diffraction . The Hirshfeld surface analysis and 2D fingerprint plots can provide insights into the intermolecular interactions and atom-to-atom interactions within the crystal structure . Additionally, computational methods such as density functional theory (DFT) can be used to optimize the molecular geometry and compare it with experimental data .
Chemical Reactions Analysis
The reactivity of thiophene derivatives bearing electron-acceptor substituents like bromo and nitro groups has been studied, with reactions such as bromination and nitration being of particular interest . For example, the bromination of 2-cyanothiophene leads predominantly to the 4-bromo derivative, while nitration in acidic conditions can yield nitro derivatives of thiophenecarboxylic acid . These reactions are crucial for the functionalization of the thiophene ring and the introduction of various substituents that can alter the compound's chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromo-nitrothiophene derivatives can be influenced by their substituents. The thermal stability of such compounds can be assessed through thermal analysis, revealing their stability up to certain temperatures . The electronic spectra and molecular orbital energy level diagrams can be assigned based on TD-DFT results, providing information on the electronic transitions within the molecule . Moreover, the molecular electrostatic potential map can indicate the electrophilic and nucleophilic regions of the molecule, which are important for predicting its reactivity in various chemical reactions .
Applications De Recherche Scientifique
Biological Activity Studies
5-Bromo-4-nitrothiophene-2-carbaldehyde and related compounds have been investigated for their biological activities. A study by Morley and Matthews (2006) evaluated the inhibitory concentration of various substituted thiophenes, including derivatives similar to 5-bromo-4-nitrothiophene-2-carbaldehyde, against organisms like E. coli, M. luteus, and A. niger. They discovered a range of activities, proposing mechanisms involving nucleophilic attack by intracellular thiols or the formation of Meisenheimer complexes (Morley & Matthews, 2006).
Photochemical Synthesis
The compound has also been utilized in photochemical synthesis. Antonioletti et al. (1986) studied the photochemical synthesis of phenyl-2-thienyl derivatives using similar compounds. Their research revealed insights into the reactivity of different halogenothiophenes, including derivatives of 5-bromo-thiophene-2-carbaldehyde, under various conditions (Antonioletti et al., 1986).
Synthesis of Derivatives
In chemical synthesis, 5-Bromo-4-nitrothiophene-2-carbaldehyde serves as a starting material or intermediate. For instance, Chen Pei (2012) demonstrated its use in the synthesis of 5'-Nitro-[2,2'-bithiophene]-5-carbaldehyde via a Suzuki coupling reaction, providing insights into the optimal conditions for such reactions (Chen Pei, 2012).
Propriétés
IUPAC Name |
5-bromo-4-nitrothiophene-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2BrNO3S/c6-5-4(7(9)10)1-3(2-8)11-5/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWTNTCADPSCOHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1[N+](=O)[O-])Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90570262 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-nitrothiophene-2-carbaldehyde | |
CAS RN |
79456-86-3 | |
| Record name | 5-Bromo-4-nitrothiophene-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90570262 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




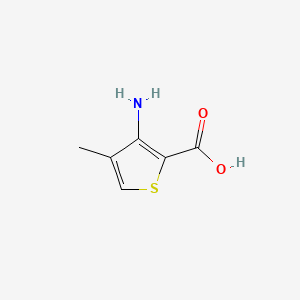
![4-[(4-Fluorophenyl)thio]butan-2-one](/img/structure/B1283539.png)
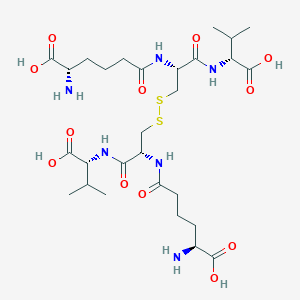
![1-(2-Amino-6,7-dihydro-4H-thiazolo[5,4-c]pyridin-5-yl)-ethanone](/img/structure/B1283548.png)
![(3aS,4S,6aR)-tert-butyl 4-formyl-2,2-dimethyldihydro-3aH-[1,3]dioxolo[4,5-c]pyrrole-5(4H)-carboxylate](/img/structure/B1283551.png)


